

A Comprehensive Technical Guide to GLPG3312: A Pan-SIK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental validation of **GLPG3312**, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor. The information is tailored for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

GLPG3312 is a small molecule inhibitor with a molecular formula of C23H21F2N5O3 and a molecular weight of 453.44 g/mol .[1] It is identified by the CAS number 2340388-72-7.[1] The chemical structure of **GLPG3312** is depicted in Figure 1, and its key chemical properties are summarized in Table 1.

Table 1: Chemical Properties of **GLPG3312**

| Property | Value |
|-------------------|--|
| Molecular Formula | C23H21F2N5O3 |
| Molecular Weight | 453.44 g/mol [1] |
| CAS Number | 2340388-72-7[1] |
| SMILES | O=C(NC1CC1)C2=C(OC)C=C(N3C=NC4=CC(C5=CN(C)N=C5)=CC=C34)C=C2OC(F)F[2] |



Figure 1: Chemical Structure of GLPG3312

A 2D representation of the chemical structure of **GLPG3312**.

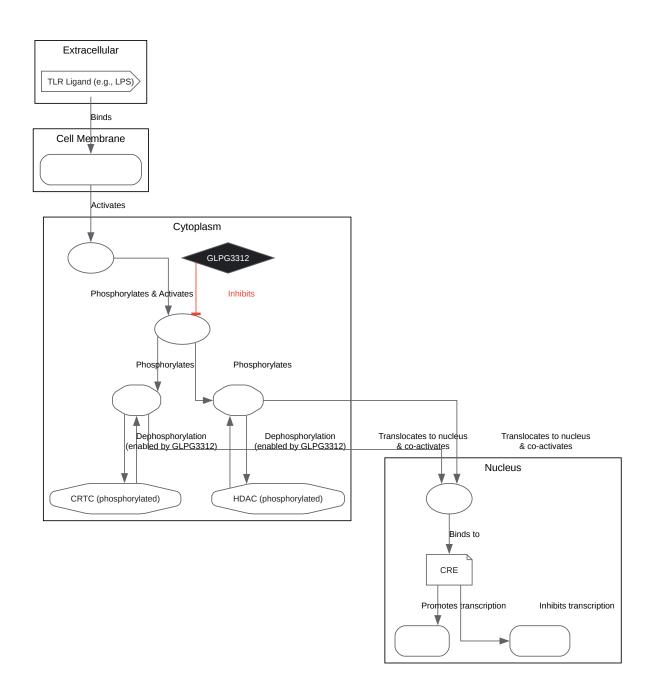
Mechanism of Action: SIK Signaling Pathway Inhibition

GLPG3312 is a potent and selective inhibitor of all three Salt-Inducible Kinase isoforms: SIK1, SIK2, and SIK3.[1][3] SIKs are serine/threonine kinases that play a crucial role in regulating inflammatory responses in myeloid cells.[4][5]

The canonical SIK signaling pathway involves the phosphorylation and subsequent inactivation of transcriptional co-activators, such as CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs). Upon stimulation of innate immune cells, for instance through Toll-like receptors (TLRs), SIKs are activated by the upstream kinase LKB1. Activated SIKs then phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm and preventing them from entering the nucleus.

By inhibiting SIKs, **GLPG3312** prevents the phosphorylation of CRTCs and HDACs. This allows these co-activators to translocate to the nucleus, where they associate with transcription factors like CREB (cAMP response element-binding protein). This complex then binds to specific DNA sequences (CRE - cAMP response elements) in the promoter regions of target genes, leading to the modulation of gene expression. A key outcome of this pathway inhibition is the increased transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the decreased transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6]





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The SIK signaling pathway and the inhibitory action of **GLPG3312**.

In Vitro and In Vivo Efficacy



GLPG3312 has demonstrated potent anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models.

In Vitro Activity

In studies using human primary myeloid cells, such as monocytes and macrophages, **GLPG3312** has been shown to be a potent inhibitor of SIK1, SIK2, and SIK3 with IC50 values in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of GLPG3312

| Target | IC50 (nM) |
|--------|-----------|
| SIK1 | 2.0[1][3] |
| SIK2 | 0.7[1][3] |
| SIK3 | 0.6[1][3] |

Treatment of these cells with **GLPG3312** leads to a dose-dependent decrease in the production of pro-inflammatory cytokines, such as TNF- α , and a significant increase in the production of the anti-inflammatory cytokine IL-10 upon stimulation with Toll-like receptor agonists like lipopolysaccharide (LPS).[2]

In Vivo Activity

In vivo studies in mouse models of inflammation have confirmed the anti-inflammatory effects of **GLPG3312**. Oral administration of **GLPG3312** in a mouse lipopolysaccharide (LPS) challenge model resulted in a significant reduction of plasma TNF- α levels and an increase in plasma IL-10 levels.[2]

Table 3: In Vivo Efficacy of **GLPG3312** in a Mouse LPS Challenge Model

| Dosage (p.o.) | Effect on Plasma Cytokines |
|---------------|-----------------------------------|
| 0.3 - 3 mg/kg | Reduced TNF-α, Increased IL-10[2] |



Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the activity of **GLPG3312**.

In Vitro Human Primary Myeloid Cell Assay

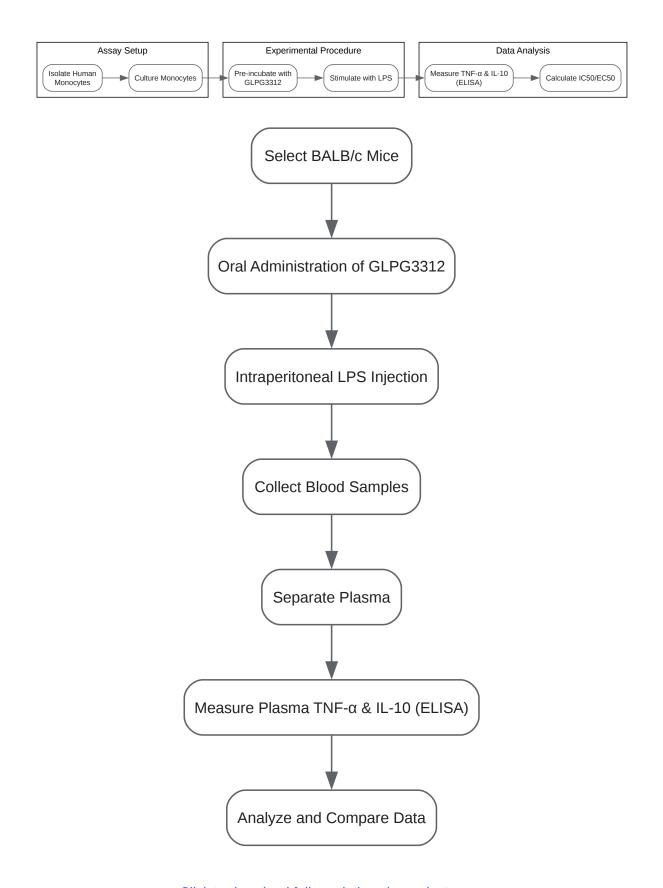
This assay is designed to evaluate the effect of **GLPG3312** on cytokine production in human immune cells.

Objective: To measure the in vitro potency of **GLPG3312** in modulating pro- and anti-inflammatory cytokine production in LPS-stimulated human monocytes.

Methodology:

- Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS).
- Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells are pre-incubated with varying concentrations of GLPG3312 (e.g., 0.1 nM to 20 μM) for a specified period (e.g., 1 hour).[2]
- Stimulation: Cells are then stimulated with a Toll-like receptor agonist, typically lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for a duration of 20 hours to induce cytokine production.[2]
- Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Data Analysis: IC50 values for TNF-α inhibition and EC50 values for IL-10 induction are calculated from the dose-response curves.





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